![molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6](/img/structure/B1465073.png)
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .Scientific Research Applications
Role of Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), related to pyrrolopyridine derivatives, plays a significant role in plant defense against pathogens and abiotic stress. The metabolism involving P5C is crucial for defense responses in plants, involving salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death. This suggests potential applications in enhancing crop resistance and understanding plant-pathogen interactions (Qamar, Mysore, & Senthil-Kumar, 2015).
Variability in Chemistry and Properties of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, similar to 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit fascinating variability. These compounds, including their complexes, show a range of spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This variability suggests potential applications in material science, drug design, and as catalysts in chemical reactions (Boča, Jameson, & Linert, 2011).
Synthesis of Omeprazole and Pharmaceutical Impurities
Omeprazole, a proton pump inhibitor, demonstrates the complexity of synthesizing compounds related to pyrrolopyridine derivatives. This highlights the challenges and novel methods in the synthesis of such compounds, indicating the potential for developing new pharmaceuticals with improved efficacy and reduced impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Importance of Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, including pyrrolopyridine derivatives, benefits significantly from the use of hybrid catalysts. This approach allows for the development of lead molecules in the pharmaceutical industry, suggesting applications in drug discovery and the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDATHBLOHRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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